1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one is a synthetic organic compound featuring a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate nitrile oxides with amidoximes under mild conditions.
Attachment of the pyrrolidine ring: The oxadiazole intermediate can be reacted with a pyrrolidine derivative through nucleophilic substitution.
Introduction of the propenone moiety: The final step involves the condensation of the pyrrolidine-oxadiazole intermediate with an appropriate aldehyde or ketone under basic conditions to form the propenone linkage.
Industrial Production Methods: Industrial synthesis may involve similar steps but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the propenone moiety to an alcohol.
Substitution: The oxadiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles in polar solvents.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer activities.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties due to the presence of the oxadiazole ring.
Mechanism of Action
The mechanism of action of 1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The oxadiazole ring can act as a bioisostere, mimicking the structure of natural substrates or inhibitors.
Material Science: The electronic properties of the oxadiazole ring can influence the conductivity or photoluminescence of materials, making it useful in the development of sensors or optoelectronic devices.
Comparison with Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole exhibit similar structural features and are used in drug discovery and material science.
Pyrrolidine Derivatives: Compounds such as pyrrolidinyl ketones are known for their biological activity and are used in medicinal chemistry.
Uniqueness: 1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one is unique due to the combination of the oxadiazole ring, pyrrolidine ring, and propenone moiety, which imparts distinct chemical and biological properties not commonly found in other compounds.
Properties
IUPAC Name |
1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-3-9(14)13-5-4-8(6-13)10-11-7(2)12-15-10/h3,8H,1,4-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKFNOKTGULLCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCN(C2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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